REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:9]=2[NH:10][C:11]=1O)=[O:5])[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:11]1[S:7][C:8]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:9]=2[N:10]=1)[CH3:2]
|
Name
|
crude material
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC2=C(NC1O)C=C(C=C2)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the completion the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the Zn residue was filtered off
|
Type
|
WASH
|
Details
|
The filter cake was washed with MeOH
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 70 mL of chloroform
|
Type
|
WASH
|
Details
|
washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried with anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 10% EtOAc/Hexane)
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
CUSTOM
|
Details
|
yield for the three steps from example 2B-2D
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC=1SC2=C(N1)C=C(C=C2)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |